(S)-Methyl 2-(ethylamino)-3-methylbutanoate
Overview
Description
(S)-Methyl 2-(ethylamino)-3-methylbutanoate is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(ethylamino)-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methyl-2-butanone and ethylamine.
Formation of Intermediate: The initial step involves the reaction of 3-methyl-2-butanone with ethylamine under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Esterification: Finally, the amine is esterified with methanol in the presence of an acid catalyst such as sulfuric acid to produce this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(ethylamino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters with different alkoxy groups.
Scientific Research Applications
(S)-Methyl 2-(ethylamino)-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(ethylamino)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into active sites of enzymes or receptors in a stereospecific manner, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-(ethylamino)-3-methylbutanoate: The enantiomer of the compound, which may have different biological activities and properties.
Methyl 2-(ethylamino)-3-methylbutanoate: The racemic mixture containing both (S) and ® enantiomers.
Ethyl 2-(ethylamino)-3-methylbutanoate: A similar compound with an ethyl ester group instead of a methyl ester.
Uniqueness
(S)-Methyl 2-(ethylamino)-3-methylbutanoate is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture. This makes it particularly valuable in the development of chiral drugs and other applications where stereochemistry is crucial.
Properties
IUPAC Name |
methyl (2S)-2-(ethylamino)-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-9-7(6(2)3)8(10)11-4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATDCKLAMMLRGR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655962 | |
Record name | Methyl N-ethyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222550-60-9 | |
Record name | Methyl N-ethyl-L-valinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90655962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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